3-Butylheptanoic acid

Description

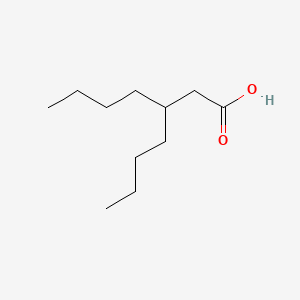

3-Butylheptanoic acid is a branched-chain fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol. Its structure features a butyl group (-CH₂CH₂CH₂CH₃) at the third carbon of a heptanoic acid backbone. This compound is synthesized via chain elongation of 5-nonanol using diethyl malonate, followed by purification via Sep-Pak NH₂ cartridges with acetic acid in diethyl ether . Its branched structure influences physical properties such as solubility and boiling point, while the carboxylic acid group enables reactivity in biochemical processes, including activation to acyl-CoA esters for metabolic studies .

Properties

CAS No. |

58888-90-7 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-butylheptanoic acid |

InChI |

InChI=1S/C11H22O2/c1-3-5-7-10(8-6-4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |

InChI Key |

BCZCVRWRZMKPSR-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCC)CC(=O)O |

Canonical SMILES |

CCCCC(CCCC)CC(=O)O |

Other CAS No. |

58888-90-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Branching Position: All compounds share a substituent at the third carbon, but the substituent size (methyl, ethyl, propyl, butyl) and chain length (heptanoic vs. nonanoic) vary.

- Synthesis: While all are synthesized via diethyl malonate-mediated chain elongation, the starting alcohol determines substituent type and chain length. For example, this compound derives from 5-nonanol, whereas 3-propylnonanoic acid uses 4-decanol .

- Purification : Identical Sep-Pak NH₂ cartridge purification is employed, suggesting similar polarity despite structural differences .

Physicochemical and Reactivity Differences

Table 2: Physical and Chemical Properties

| Compound | Boiling Point (°C) | Solubility (CHCl₃) | Activation Method for Acyl-CoA Esters |

|---|---|---|---|

| This compound | ~245–250 (est.) | High | 1,1'-Carbonyldiimidazole in THF |

| 3-Methylnonanoic acid | ~230–235 (est.) | Moderate | 1,1'-Carbonyldiimidazole in THF |

| 4-Methylnonanoic acid | ~240–245 (est.) | Moderate | 1,1'-Carbonyldiimidazole + Dimethoxypropane |

Key Observations :

- Boiling Points: Longer chains (e.g., nonanoic acid derivatives) generally exhibit higher boiling points than heptanoic acid derivatives. However, bulky substituents like butyl may increase boiling points due to van der Waals interactions.

- Reactivity: Activation to acyl-CoA esters requires 1,1'-carbonyldiimidazole for most compounds. However, 4-methylnonanoic acid necessitates dimethoxypropane as a moisture scavenger, likely due to steric hindrance or sensitivity to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.